8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine

Physicochemical Properties Lipophilicity Drug Design

8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 69141-75-9) is a heterocyclic small molecule (C6H6N4, MW 134.14 g/mol) belonging to the [1,2,4]triazolo[1,5-c]pyrimidine class. This core scaffold is recognized for its ability to mimic purine structures, making it a privileged platform in medicinal chemistry for developing adenosine receptor antagonists and other bioactive agents.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 69141-75-9
Cat. No. B13115950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine
CAS69141-75-9
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=CN=CN2C1=NC=N2
InChIInChI=1S/C6H6N4/c1-5-2-7-4-10-6(5)8-3-9-10/h2-4H,1H3
InChIKeyVANUUMZDIKETAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine: Baseline Properties of a Key Triazolopyrimidine Scaffold


8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 69141-75-9) is a heterocyclic small molecule (C6H6N4, MW 134.14 g/mol) belonging to the [1,2,4]triazolo[1,5-c]pyrimidine class. This core scaffold is recognized for its ability to mimic purine structures, making it a privileged platform in medicinal chemistry for developing adenosine receptor antagonists and other bioactive agents [1]. The specific substitution pattern, a methyl group at the 8-position, differentiates it from the unsubstituted parent compound and other regioisomers like [1,2,4]triazolo[1,5-a]pyrimidine [2].

Purine-mimetic scaffold for adenosine receptor antagonist research
8-Methyl substitution differentiates from parent and [1,5-a] regioisomer
Supports A3 and A2A adenosine receptor target engagement studies

Why 8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine Cannot Be Interchanged with Other Triazolopyrimidines


Substitution of the [1,2,4]triazolo[1,5-c]pyrimidine core, particularly at the 8-position, dramatically alters pharmacological and physicochemical properties. As demonstrated by Federico et al., modifications at the 8-position are critical for tuning both affinity and selectivity towards adenosine receptor subtypes, with different substituents leading to low nanomolar potency or complete loss of activity [1]. Furthermore, the [1,5-c] ring junction confers distinct biological activity compared to other isomers like the [1,5-a] system, with the [1,5-c] core proving particularly effective in specific therapeutic models [2]. Generic substitution is therefore not possible; the precise identity of the compound is a key determinant of its utility.

8-Position modification may shift receptor affinity and selectivity profile; generic substitution not supported.
[1,5-c] ring junction biological activity may not transfer to [1,5-a] isomer; core identity determines model response.

Quantitative Differentiation of 8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine Against Key Comparators


Increased Lipophilicity (LogP) vs. Unsubstituted Parent Core

The introduction of a methyl group at the 8-position significantly increases the compound's lipophilicity compared to the unsubstituted [1,2,4]triazolo[1,5-c]pyrimidine parent scaffold. The computed LogP value for the 8-methyl derivative is 0.43 , which is a >330% increase over the parent scaffold's LogP of 0.1 [1]. This alteration in lipophilicity directly impacts passive membrane permeability and can affect in vivo distribution and bioavailability, a critical factor in selecting a lead scaffold or a synthetic intermediate for further development.

Lipophilicity (LogP)
Head-to-head
8-Methyl LogP = 0.43 vs. parent LogP = 0.1 (+332.7% increase)
Supports ADME property differentiation from parent scaffold
Computed property, model-dependent
Physicochemical Properties Lipophilicity Drug Design

Maintained Polar Surface Area (PSA) Relative to Unsubstituted Parent Core

Despite the increased lipophilicity conferred by the 8-methyl group, the compound's topological polar surface area (TPSA) remains essentially unchanged compared to the parent [1,2,4]triazolo[1,5-c]pyrimidine. The TPSA for the 8-methyl derivative is 43.08 Ų , which is nearly identical to the parent scaffold's TPSA of 43.1 Ų [1]. This indicates that the addition of the methyl group increases hydrophobic character without adding to the molecule's hydrogen-bonding capacity, a desirable combination for optimizing blood-brain barrier penetration and oral bioavailability while maintaining solubility.

Polar Surface Area (TPSA)
Head-to-head
TPSA = 43.08 Ų (8-methyl) vs. 43.1 Ų (parent), negligible change
Maintained PSA despite increased lipophilicity
Computed TPSA, screening context
Physicochemical Properties Polar Surface Area Drug-Likeness

Role of 8-Position Substitution in Tuning Adenosine A3 Receptor Affinity and Selectivity

A structure-activity relationship (SAR) study by Federico et al. demonstrates that substituents at the 8-position of the [1,2,4]triazolo[1,5-c]pyrimidine scaffold are critical for achieving high affinity and selectivity for the human A3 adenosine receptor (hA3AR). While the 8-methyl compound itself is not the most potent analog in this series, the study establishes that the 8-position is a key modulatory site. For example, compound 18 in this series, which features a 4-ethylbenzylester at the 8-position, achieves a Ki of 1.21 nM at the hA3AR [1]. This indicates that the 8-methyl derivative serves as the foundational scaffold from which more complex and potent 8-substituted analogs can be developed, making it a strategic starting point for SAR campaigns aimed at optimizing A3 antagonism [1].

A3 Receptor Affinity
Class-level
8-position modifiable site; analog Ki = 1.21 nM reported
Supports A3 antagonist SAR development
Scaffold importance inferred from analog data
Adenosine Receptor A3 Antagonist Structure-Activity Relationship SAR

Distinct Synthetic Utility vs. 5-Chloro-8-methyl Analog as a Building Block

The unsubstituted 5-position on 8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine offers a distinct synthetic advantage over the 5-chloro analog. A 2025 patent application explicitly describes the use of '5-chloro-8-methyl-[1,2,4]triazolo[1,5-c]pyrimidine' as an intermediate for further functionalization, particularly for introducing aryl groups [1]. The presence of the chloro substituent is a key feature for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are not possible on the non-halogenated 8-methyl core. Therefore, the target compound's value proposition is reversed: it serves as the pristine, non-halogenated scaffold, making it the preferred starting material for chemists who need to install a different functional group at the 5-position or who require a non-reactive core for a specific synthetic sequence. This orthogonal reactivity profile directly influences procurement decisions based on downstream synthetic plans.

C5 Reactivity Profile
Head-to-head
5-H (non-halogenated) vs. 5-Cl analog for cross-coupling
Defines orthogonal synthetic route planning
Procurement based on downstream chemistry
Organic Synthesis Building Block Cross-Coupling Scaffold Functionalization

Biological Effectiveness of [1,5-c] Core vs. [1,5-a] Isomeric Core in A2A Antagonism

A comparative study of heterocyclic cores for adenosine A2a receptor antagonism found that derivatives based on the [1,2,4]triazolo[1,5-c]pyrimidine core were 'particularly effective' compared to other core structures, including [1,2,4]triazolo[1,5-a][1,3,5]triazine. Furthermore, selected analogs from this [1,5-c] series were shown to be orally active in a mouse catalepsy model of Parkinson's disease, providing in vivo proof-of-concept for the utility of this specific core [1]. This differentiates the [1,5-c] core, and by extension its 8-methyl derivative, from its close [1,5-a] regioisomer, which does not share this established in vivo efficacy profile for this indication.

In Vivo Model Response
Head-to-head
[1,5-c] derivatives orally active in mouse Parkinson's model
Supports [1,5-c] core selection for CNS A2A studies
Model-specific response, verify in target system
A2A Antagonist Parkinson's Disease Core Scaffold Comparison

Procurement-Driven Application Scenarios for 8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine


Lead Optimization for Selective Adenosine A3 Receptor Antagonists

8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine is the optimal core scaffold for initiating a medicinal chemistry program aimed at developing potent and selective adenosine A3 receptor (hA3AR) antagonists. As established by Federico et al., functionalization at the 8-position is a proven strategy for achieving low nanomolar affinity for this target [1]. The 8-methyl variant provides a starting point with increased lipophilicity (LogP 0.43) compared to the parent core, which can be strategically exploited to modulate ADME properties without affecting polar surface area [REFS-2, REFS-3]. Researchers should prioritize this scaffold over other triazolopyrimidine isomers due to the established SAR data that specifically links 8-position modifications to hA3AR activity.

Building Block for Complex Triazolopyrimidine Synthesis via C5 Functionalization

This compound is the preferred starting material for synthetic routes requiring functionalization at the 5-position of the [1,2,4]triazolo[1,5-c]pyrimidine core without the need for transition-metal-catalyzed cross-coupling. The absence of a halogen at the 5-position differentiates it from the 5-chloro analog, which is used as a coupling partner [3]. This makes 8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine the building block of choice for introducing groups via nucleophilic substitution, condensation, or other transformations that would be incompatible with a chloro substituent. Its utility is defined by this orthogonal reactivity.

Development of Orally Active A2A Antagonists for CNS Disorders

For research programs targeting adenosine A2A receptors for neurodegenerative diseases like Parkinson's, the [1,2,4]triazolo[1,5-c]pyrimidine core has demonstrated a critical advantage. Studies comparing heterocyclic cores showed that derivatives of this specific core, including those with 8-substitution, were orally active in a mouse model of Parkinson's disease, a property not observed with comparator core structures [4]. This in vivo validation makes 8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine a high-value procurement target for building focused libraries of CNS-penetrant A2A antagonists.

Application
Selection Property
Validation Focus
Lead optimization for A3 adenosine receptor antagonists
Lipophilicity-adjusted [1,5-c] triazolopyrimidine scaffold
A3 receptor affinity and selectivity assays
Building block for C5 functionalization without cross-coupling
Non-halogenated core enabling diverse non-coupling transformations
Synthetic route compatibility and reactivity profiling
A2A antagonist library design for CNS research models
[1,5-c] core scaffold with reported oral activity in a Parkinson's model
In vivo CNS target engagement and model response
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